Allopregnenolone, also known as 3α,5α-tetrahydroprogesterone (3α,5α-THP), is an endogenous neurosteroid. [] It is synthesized from progesterone in the brain, adrenal glands, and ovaries. [, ] Allopregnenolone acts as a potent positive allosteric modulator of the GABAA receptor, influencing neuronal excitability and playing a role in various physiological functions. [, ] It is involved in regulating stress response, mood, cognition, and neuroprotection. [, , , ]
Allopregnenolone is naturally occurring in several species, including humans, where it is synthesized from progesterone. It has been identified in various plant sources as well, such as Solanum lyratum . The compound belongs to the class of neurosteroids, which are steroids synthesized in the brain that can rapidly influence neuronal excitability and synaptic function.
The synthesis of 3beta-Hydroxy-5alpha-pregn-16-en-20-one can be achieved through several methods:
The synthesis often requires specific temperature control and reaction times to optimize yields. For example, reactions involving fluorination may require elevated temperatures and careful monitoring to prevent side reactions.
The molecular formula for 3beta-Hydroxy-5alpha-pregn-16-en-20-one is , with a molecular weight of 316.5 g/mol .
Computational methods such as Density Functional Theory (DFT) have been employed to analyze molecular interactions and stability, providing insights into its electronic properties .
3beta-Hydroxy-5alpha-pregn-16-en-20-one participates in various chemical reactions that are critical for its functionality:
Reactions involving this compound often require specific pH levels and temperatures to maintain stability and achieve desired product yields.
The mechanism of action for 3beta-Hydroxy-5alpha-pregn-16-en-20-one primarily involves:
Studies indicate that varying dosages can lead to different physiological responses in animal models, highlighting its potential therapeutic applications .
3beta-Hydroxy-5alpha-pregn-16-en-20-one has diverse applications in scientific research:
Ongoing research aims to further elucidate its mechanisms of action and potential therapeutic benefits, particularly in neuropsychiatric contexts .
The systematic IUPAC name for this steroid is 1-[(5S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone [5]. This name precisely defines the core cyclopenta[a]phenanthrene structure and positions of functional groups. The stereochemical configuration is explicitly indicated by the stereodescriptors:
Table 1: Stereochemical Descriptors and Structural Implications
| Descriptor | Structural Feature | Stereochemical Consequence |
|---|---|---|
| 3β | Hydroxyl group at C3 | Equatorial orientation in chair conformation |
| 5α | Hydrogen atom at C5 | Trans fusion of rings A/B; planar rigidity |
| 20-one | Ketone group at C20 | Conformational flexibility of side chain |
| Δ16 | Double bond between C16–C17 | Planar region in D-ring; altered receptor binding |
The absolute configuration is further defined by seven chiral centers (C5, C8, C9, C10, C13, C14, C17), collectively generating the stereochemistry denoted as (3β,5α) in abbreviated nomenclature [9]. The canonical SMILES representation O=C(C1=CCC2C3CCC4CC(O)CCC4(C)C3CCC12C) encodes this connectivity and stereochemistry [4] [5].
This compound has accumulated multiple synonyms across biochemical and commercial literature, reflecting evolving naming conventions:
Table 2: Documented Synonyms and Contexts of Use
| Synonym | Context of Use | Source Example |
|---|---|---|
| Allopregnenolone | Endocrine research; metabolite studies | [4] [9] |
| (3β,5α)-3-Hydroxypregn-16-en-20-one | Chemical supplier databases | [7] |
| 3β-Hydroxy-5α-pregnan-16-en-20-one | Steroid biochemistry literature | [5] |
| Δ16-5α-Pregnen-3β-ol-20-one | Structural analyses & spectral assignments | [4] |
| R198110 | Sigma-Aldrich catalog code | [3] [10] |
The molecular formula C21H32O2 defines a base molecular weight of 316.48 g/mol, with exact mass 316.240230259 g/mol [4] [5] [7]. Key features include:
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7